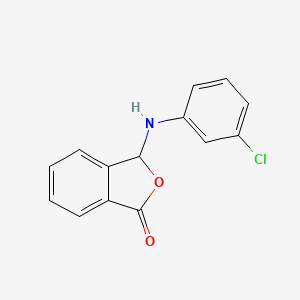![molecular formula C24H29N5O B15030270 2,6-di-tert-butyl-4-{(E)-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B15030270.png)
2,6-di-tert-butyl-4-{(E)-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DI-TERT-BUTYL-4-[(E)-[2-(5-PHENYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic core substituted with bulky tert-butyl groups and a hydrazone linkage to a phenyl-triazine moiety. Its structure imparts significant steric hindrance, making it an interesting subject for studies in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-TERT-BUTYL-4-[(E)-[2-(5-PHENYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and 5-phenyl-1,2,4-triazine.
Formation of Hydrazone Linkage: The hydrazone linkage is formed by reacting 5-phenyl-1,2,4-triazine with hydrazine hydrate under controlled conditions.
Condensation Reaction: The resulting hydrazine derivative is then condensed with 2,6-di-tert-butyl-4-formylphenol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Catalysis: Using catalysts to enhance reaction rates and yields.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-TERT-BUTYL-4-[(E)-[2-(5-PHENYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: Electrophilic aromatic substitution can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrazines.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
2,6-DI-TERT-BUTYL-4-[(E)-[2-(5-PHENYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized as a stabilizer in polymers and other materials to prevent oxidative degradation.
Mechanism of Action
The compound exerts its effects primarily through its phenolic and hydrazone functionalities:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Hydrazone Linkage: The hydrazone linkage can interact with various molecular targets, potentially modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,4-Di-tert-butylphenol: Used as a stabilizer in polymers.
Butylated hydroxytoluene: A widely used antioxidant in food and cosmetics.
Uniqueness
2,6-DI-TERT-BUTYL-4-[(E)-[2-(5-PHENYL-1,2,4-TRIAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is unique due to its combination of steric hindrance and the presence of both phenolic and hydrazone functionalities, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C24H29N5O |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C24H29N5O/c1-23(2,3)18-12-16(13-19(21(18)30)24(4,5)6)14-25-28-22-27-20(15-26-29-22)17-10-8-7-9-11-17/h7-15,30H,1-6H3,(H,27,28,29)/b25-14+ |
InChI Key |
NUYSZUPQBIXCFG-AFUMVMLFSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC2=NC(=CN=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC2=NC(=CN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030195.png)
![Diethyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B15030203.png)

![2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B15030211.png)
![methyl 4-(2,4-diethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15030215.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15030219.png)
![(4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B15030230.png)
![Prop-2-en-1-yl 5-cyano-4-(2-methoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B15030245.png)
![2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15030246.png)
![3,3'-[(3,4,5-trimethoxyphenyl)methanediyl]bis(1H-indole)](/img/structure/B15030250.png)
![(3Z)-3-[(4-methoxyphenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15030260.png)
![7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030268.png)
![5-Methoxy-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol](/img/structure/B15030271.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030274.png)
